molecular formula C9H14N2O3 B13605335 (2,4,6-Trimethoxyphenyl)hydrazine

(2,4,6-Trimethoxyphenyl)hydrazine

Cat. No.: B13605335
M. Wt: 198.22 g/mol
InChI Key: XWSHJHFJEBBDQR-UHFFFAOYSA-N
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Description

(2,4,6-Trimethoxyphenyl)hydrazine is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a hydrazine functional group

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(2,4,6-trimethoxyphenyl)hydrazine

InChI

InChI=1S/C9H14N2O3/c1-12-6-4-7(13-2)9(11-10)8(5-6)14-3/h4-5,11H,10H2,1-3H3

InChI Key

XWSHJHFJEBBDQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethoxyphenyl)hydrazine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, resulting in the formation of the desired hydrazine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trimethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include azobenzenes, nitroso compounds, substituted hydrazines, and amines.

Scientific Research Applications

(2,4,6-Trimethoxyphenyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,6-Trimethoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways and lead to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: (2,4,6-Trimethoxyphenyl)hydrazine is unique due to its combination of methoxy groups and hydrazine functionality, which imparts distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.

Biological Activity

(2,4,6-Trimethoxyphenyl)hydrazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a trimethoxy-substituted phenyl group attached to a hydrazine moiety. Its chemical formula is C10H14N2O3C_{10}H_{14}N_2O_3, which contributes to its unique biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits promising anti-inflammatory effects. A study demonstrated that derivatives of this compound significantly inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. Specifically, compounds synthesized from this hydrazine showed up to 93% IL-6 inhibition at concentrations as low as 10 µM compared to the standard drug dexamethasone .

Table 1: Inhibitory Activity of this compound Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
17686
26193

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A series of derivatives were tested against various bacterial strains, including E. coli and Bacillus subtilis. One notable compound demonstrated significant inhibition against these pathogens at concentrations around 40 µg/mL .

Table 2: Antimicrobial Activity of Compounds Derived from this compound

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BBacillus subtilis18

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. Compounds derived from this hydrazine exhibited substantial radical scavenging activity against DPPH radicals, with some showing better efficacy than standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Against DPPH Radicals

CompoundScavenging Activity (%)
C60.35
D44.18

Study on Cytotoxicity

A cytotoxicity study was conducted using the MCF-7 human breast cancer cell line to evaluate the effectiveness of this compound derivatives. The results indicated that several compounds exhibited significant growth inhibition compared to Adriamycin, a standard chemotherapy drug. The growth inhibitory concentration (GI50) values were calculated for various derivatives .

Table 4: Cytotoxicity Results Against MCF-7 Cell Line

CompoundGI50 (µM)TGI (%)LC50 (%)
E57885
F106570

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